molecular formula C17H17N3 B14224859 3-Pyridinecarbonitrile, 6-(3-phenyl-1-piperidinyl)- CAS No. 827323-00-2

3-Pyridinecarbonitrile, 6-(3-phenyl-1-piperidinyl)-

Katalognummer: B14224859
CAS-Nummer: 827323-00-2
Molekulargewicht: 263.34 g/mol
InChI-Schlüssel: IZJGXKKCJOLITJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridinecarbonitrile, 6-(3-phenyl-1-piperidinyl)- is a complex organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a carbonitrile group at the 3-position and a 3-phenyl-1-piperidinyl group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 6-(3-phenyl-1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarbonitrile with 3-phenyl-1-piperidine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process often includes steps such as distillation, crystallization, and chromatography to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinecarbonitrile, 6-(3-phenyl-1-piperidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetonitrile, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

3-Pyridinecarbonitrile, 6-(3-phenyl-1-piperidinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Pyridinecarbonitrile, 6-(3-phenyl-1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Cyanopyridine: A simpler pyridine derivative with a carbonitrile group at the 3-position.

    2-Chloro-3-pyridinecarbonitrile: A pyridine derivative with a chloro and carbonitrile group.

    6-Amino-3-pyridinecarbonitrile: Contains an amino group at the 6-position and a carbonitrile group at the 3-position.

Uniqueness

3-Pyridinecarbonitrile, 6-(3-phenyl-1-piperidinyl)- is unique due to the presence of the 3-phenyl-1-piperidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridinecarbonitrile derivatives and contributes to its specific applications and reactivity.

Eigenschaften

CAS-Nummer

827323-00-2

Molekularformel

C17H17N3

Molekulargewicht

263.34 g/mol

IUPAC-Name

6-(3-phenylpiperidin-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C17H17N3/c18-11-14-8-9-17(19-12-14)20-10-4-7-16(13-20)15-5-2-1-3-6-15/h1-3,5-6,8-9,12,16H,4,7,10,13H2

InChI-Schlüssel

IZJGXKKCJOLITJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C#N)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.